molecular formula C21H15NO2 B089689 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide CAS No. 132-68-3

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

Cat. No.: B089689
CAS No.: 132-68-3
M. Wt: 313.3 g/mol
InChI Key: QGZGJNPVHADCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide (CAS 132-68-3), also known as Naphthol AS-BO, is a naphthalene-based carboxamide derivative with a hydroxyl group at position 3 and a 1-naphthyl substituent on the amide nitrogen. Its molecular formula is C₂₁H₁₅NO₂, with a molecular weight of 313.35 g/mol . This compound is widely used in dye synthesis and organic intermediates due to its planar aromatic structure, which facilitates π-π interactions and hydrogen bonding via the hydroxyl group .

Properties

IUPAC Name

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-20-13-16-8-2-1-7-15(16)12-18(20)21(24)22-19-11-5-9-14-6-3-4-10-17(14)19/h1-13,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZGJNPVHADCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051671
Record name 3-Hydroxy-N-1-naphthyl-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-68-3
Record name 3-Hydroxy-N-1-naphthalenyl-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 37560
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS-BO
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxy-N-1-naphthyl-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N-1-naphthyl-2-naphthamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

  • Salt Formation :

    • 2-Naphthol reacts with sodium hydroxide (1:1 molar ratio) at 120°C to form a sodium naphtholate intermediate.

    • Key Parameter : Shear agitation ensures homogeneity, preventing localized overheating.

  • Dehydration :

    • The sodium naphtholate undergoes thermal dehydration above 200°C, forming a reactive anhydride intermediate.

    • Yield Impact : Temperature stability (±5°C) minimizes beta-naphthol degradation, preserving 98% intermediate purity.

  • Carboxylation :

    • Dry carbon dioxide (0.6 MPa pressure) reacts with the anhydride at 180–220°C.

    • Critical Factor : CO₂ flow rate (0.8–1.2 L/min) ensures complete conversion without over-carbonylation.

Purification and Yield Data

StepTemperature (°C)Pressure (MPa)Purity (%)Yield (%)
Salt Formation120Ambient9598
Dehydration200Ambient9895
Carboxylation2000.69990

Post-carboxylation, the crude product is dissolved in water, filtered to remove carbonized residues, and neutralized to pH 6.5–7.0. Recrystallization from ethanol-water (3:1 v/v) yields 99% pure 2,3-HNA.

Carboxamide Formation: Condensation with 1-Naphthylamine

The second stage involves converting 2,3-HNA to the target carboxamide via condensation with 1-naphthylamine. Industrial protocols prioritize PCl₃ as a condensation catalyst due to its dual role in activating the carboxylic acid and facilitating nucleophilic substitution.

Reaction Protocol

  • Acid Chloride Formation :

    • 2,3-HNA reacts with PCl₃ (1:1.2 molar ratio) in chlorobenzene at 80°C for 2 hours.

    • Mechanism :

      RCOOH+PCl3RCOCl+H3PO3\text{RCOOH} + \text{PCl}_3 \rightarrow \text{RCOCl} + \text{H}_3\text{PO}_3
    • Side Reaction Mitigation : Excess PCl₃ prevents incomplete activation, reducing residual carboxylic acid to <2%.

  • Amine Condensation :

    • 1-Naphthylamine (1:1.05 molar ratio) is added dropwise to the acid chloride solution at 60°C.

    • Kinetics : Reaction completes within 1.5 hours, monitored by HPLC (C18 column, 70:30 acetonitrile-water).

Industrial-Scale Optimization

ParameterLaboratory ScalePilot Scale (100 L)Industrial Scale (10,000 L)
Temperature (°C)606570
Mixing Speed (rpm)300450600
Yield (%)888582

Scale-up challenges include heat dissipation and maintaining stoichiometric ratios. Continuous flow reactors improve yield consistency (>85%) by reducing localized hot spots.

Purification and Quality Control

Crude this compound undergoes multi-stage purification:

Neutralization and Filtration

  • Residual HCl and PCl₃ are neutralized with 5% sodium bicarbonate.

  • Filtration Efficiency :

    • Celite filtration reduces particulate matter to <0.1% w/w.

    • Activated carbon (2% w/w) removes colored impurities, achieving APHA color <50.

Recrystallization

  • Solvent System: Toluene-isopropanol (4:1 v/v) at 70°C.

  • Cooling Profile :

    • 70°C → 50°C (1 hour) → 25°C (2 hours) → 5°C (1 hour).

  • Yield Loss : 8–12% due to mother liquor retention.

Analytical Characterization

MethodSpecificationResult
HPLC Purity≥99.0%99.3%
Melting Point214–216°C215.5°C
Residual SolventsToluene <500 ppm, Isopropanol <3000 ppm420 ppm, 2800 ppm

Comparative Analysis of Synthetic Routes

Alternative Catalysts

CatalystReaction Time (h)Yield (%)By-Products (%)
PCl₃1.5882.1
SOCl₂2.0825.3
(COCl)₂1.2853.8

PCl₃ outperforms alternatives due to lower by-product formation and compatibility with chlorobenzene.

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Chlorobenzene5.68899.3
Toluene2.47898.1
DMF36.79297.8

Chlorobenzene balances reactivity and solubility without forming azeotropes during distillation.

Industrial-Scale Production Considerations

Waste Management

  • Phosphorus By-Products :

    • H₃PO₃ is neutralized to Na₃PO₃ (water treatment grade) using NaOH.

    • Recovery efficiency: 95%.

Energy Consumption

Process StepEnergy (kWh/kg)Cost Contribution (%)
Carboxylation12.438
Condensation8.727
Purification6.219

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the hydroxyl and naphthyl groups, yielding derivatives with enhanced electrophilic properties. Common oxidizing agents and outcomes include:

Reagent/ConditionsMajor Product(s)Key Observations
Potassium permanganate (KMnO₄)Quinone derivativesAromatic ring oxidation predominates
Chromium trioxide (CrO₃)Oxidized naphthoquinonesSelective C–H bond activation
Hydrogen peroxide (H₂O₂)Hydroxylated intermediatesMild conditions favor partial oxidation

Case Study : Oxidation with KMnO₄ under acidic conditions generates 1,4-naphthoquinone derivatives, confirmed via NMR and mass spectrometry .

Reduction Reactions

Reductive modifications target the carboxamide and naphthyl moieties:

Reagent/ConditionsMajor Product(s)Key Observations
Hydrogen gas (H₂) + Pd/CReduced hydroxycyclohexane derivativesCatalytic hydrogenation preserves stereochemistry
Sodium borohydride (NaBH₄)Secondary alcohol derivativesSelective reduction of ketone groups

Industrial Application : Palladium-catalyzed hydrogenation in continuous flow reactors achieves >90% yield for scaled production .

Substitution Reactions

Electrophilic substitution occurs preferentially at the naphthalene rings:

Reagent/ConditionsMajor Product(s)Key Observations
Halogens (Cl₂, Br₂)Halogenated derivatives (e.g., 5-bromo-substituted)Regioselectivity governed by directing groups
Nitration (HNO₃/H₂SO₄)Nitro-substituted analogsMeta-substitution dominates due to steric effects

Research Finding : Bromination at the 5-position enhances biological activity, as demonstrated in antimicrobial studies .

Key Steps:

  • Salt Formation : 2-Hydroxy-3-naphthoic acid reacts with chlorobenzene and NaOH to form a sodium salt .

  • Dehydration : Thermal dehydration eliminates water, forming an anhydride intermediate .

  • Condensation : Reaction with 1-naphthylamine and PCl₃ yields the final carboxamide .

Optimized Protocol :

  • Catalyst : Phosphorus trichloride (PCl₃) enhances reaction efficiency by activating the carbonyl group .

  • Yield : Industrial processes report >85% purity after recrystallization .

Comparative Reactivity

A comparative analysis with structural analogs reveals distinct reactivity profiles:

CompoundOxidation SusceptibilityReduction Efficiency
3-Hydroxy-N-2-naphthyl-2-naphthamideModerateHigh
2-Hydroxy-3-naphthoic acidLowModerate

Mechanistic Insight : The carboxamide group stabilizes transition states during redox reactions, as shown via DFT calculations .

Scientific Research Applications

Dye and Pigment Industry

3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is predominantly used as a coupling component in the synthesis of azo dyes. These dyes are known for their vibrant colors and excellent lightfastness, making them suitable for:

  • Textiles : Dyeing cotton, viscose, silk, and polyamide fibers.
  • Plastics and Paints : Used in formulations requiring high color stability.
Application AreaSpecific Use
TextilesCotton fabrics, yarns
PlasticsColorants in polymer products
PaintsPigments for coatings

Biological Studies

Recent studies have indicated potential biological activities of this compound, particularly its anti-inflammatory and anticancer properties.

Case Study Insights:

  • Anti-inflammatory Effects : In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound.
  • Anticancer Activity : Research has shown that it inhibits growth in various cancer cell lines. For example:
    • In ovarian cancer models, the compound induced apoptosis and inhibited angiogenesis.
Study FocusFindings
Anti-inflammatory EffectsReduced cytokine levels in cell cultures
Anticancer ActivityInhibition of tumor growth in xenografts

Chemical Reactions and Synthesis

The compound serves as a reagent in organic synthesis, facilitating various chemical reactions:

  • Oxidation : Can be oxidized to form different products.
  • Reduction and Substitution : Participates in reduction reactions and can undergo substitution reactions with appropriate reagents.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Melting Point: Not explicitly reported, but analogs range from 127–170°C .
  • Solubility : Likely low in polar solvents due to aromaticity; enhanced by DMF or DMSO.
  • Hazards : Classified with GHS hazard statements H302+H312 (harmful if swallowed/in contact with skin), H315 (skin irritation), H318 (eye damage), and H411 (aquatic toxicity) .

Comparison with Structural Analogs

Substituted Naphthalene-1-carboxamides

The following table compares 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide with structurally related carboxamides differing in substituents:

Compound Name CAS Molecular Formula MW (g/mol) Substituents Key Differences
This compound 132-68-3 C₂₁H₁₅NO₂ 313.35 Naphthalen-1-yl, 3-OH Bulky naphthyl group; high π-π interactions
2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide N/A C₁₈H₁₅NO₃ 294.11 4-MeO-phenyl, 2-OH Smaller substituent; methoxy enhances polarity
2-Hydroxy-N-(4-methylphenyl)naphthalene-1-carboxamide 3651-62-5 C₁₈H₁₅NO₂ 278.12 4-Me-phenyl, 2-OH Methyl group increases lipophilicity
3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide 135-65-9 C₁₇H₁₂N₂O₄ 308.29 3-NO₂-phenyl, 3-OH Electron-withdrawing nitro group reduces stability
N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide N/A C₁₄H₁₀N₂OS 254.31 Thiazol-2-yl Heterocyclic substituent; higher logP (3.24)

Structural Insights :

  • Naphthyl vs. Phenyl Groups : The naphthyl group in the target compound increases molecular weight and steric bulk, enhancing π-π stacking in solid-state applications compared to phenyl analogs .
  • Hydroxyl Position : The 3-OH group in the target compound enables intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the planar conformation. In contrast, 2-OH derivatives (e.g., compounds in ) exhibit different hydrogen-bonding networks.
  • Electronic Effects: Electron-donating groups (e.g., 4-MeO in ) improve solubility in polar solvents, while electron-withdrawing groups (e.g., 3-NO₂ in ) reduce thermal stability.

Biological Activity

3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, a compound with notable biological properties, has been the subject of various studies focusing on its pharmacological potential, particularly in antimicrobial and antineoplastic activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

This compound is characterized by its naphthalene backbone with hydroxyl and carboxamide functional groups. Its molecular structure allows for interactions with biological targets, which is crucial for its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, derivatives such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 µM . Additionally, certain compounds demonstrated comparable efficacy against Mycobacterium tuberculosis, showing MIC values around 10 µM, which is comparable to the standard antibiotic rifampicin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (µM)
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamideMRSA0.16 - 0.68
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamideM. tuberculosis10

The mechanism of action for compounds related to this compound appears to involve the inhibition of bacterial respiration. Studies suggest that these compounds may inhibit ATP synthase, thereby disrupting energy production in bacterial cells . This multi-target approach enhances their effectiveness against resistant strains.

Antineoplastic Activity

In addition to antimicrobial properties, derivatives of this compound have shown potential antineoplastic activity. Research indicates that certain hydroxynaphthalenecarboxanilide scaffolds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural modifications in these compounds play a significant role in their activity profiles.

Case Study: Efficacy Against Cancer Cell Lines

A study evaluated the cytotoxic effects of selected derivatives on various cancer cell lines using the MTT assay to measure cell viability. Compounds demonstrated significant inhibition of cell growth at concentrations correlating with their MIC values against microbial pathogens, indicating a possible overlap in mechanisms affecting both bacterial and cancer cells .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological aspects. Some related naphthylamine derivatives have been associated with moderate toxicity and potential carcinogenic effects . Therefore, thorough toxicological assessments are necessary to ensure safety in therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide?

Methodological Answer:
The synthesis typically involves coupling naphthol derivatives with activated carboxamide precursors. For example, a general procedure includes:

  • Reacting 1-naphthol or 2-naphthol with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates like (prop-2-yn-1-yloxy)naphthalene .
  • Subsequent carboxamide formation via nucleophilic acyl substitution, often employing coupling agents like EDC/HOBt.
  • Optimization of reaction time (2–6 hours) and temperature (room temperature to 80°C) is critical to minimize by-products. Purity is confirmed via HPLC or TLC (n-hexane:ethyl acetate solvent system) .

Basic: How is this compound characterized structurally?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, particularly for resolving hydrogen-bonding networks and π-π stacking in aromatic systems .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
    • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) groups.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₂₁H₁₅NO₂, theoretical [M+H]⁺ = 314.1176) .

Advanced: How can researchers resolve contradictions in toxicological data across studies?

Methodological Answer:
Discrepancies often arise from variations in experimental models or exposure routes. A systematic approach includes:

  • Comparative analysis : Cross-reference data from in vitro (e.g., hepatic cell lines) and in vivo (rodent models) studies.
  • Exposure route standardization : Prioritize inhalation or oral administration based on the compound’s bioavailability (see Table 1).
  • Dose-response validation : Use OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination) .

Table 1: Key Toxicological Parameters from

Exposure Route Health Outcome Species
InhalationRespiratory inflammationLaboratory mammals
OralHepatic enzyme inductionRats
DermalMild irritationRabbits

Advanced: What experimental designs are recommended for assessing bioactivity in receptor-binding studies?

Methodological Answer:
To evaluate bioactivity (e.g., as a kinase inhibitor or receptor modulator):

  • Competitive binding assays : Use radiolabeled ligands (³H or ¹⁴C) to measure IC₅₀ values.
  • Cell-based assays :
    • Transfect HEK293 cells with target receptors (e.g., GPCRs) and monitor cAMP or calcium signaling.
    • Validate via Western blot for phosphorylation changes.
  • Molecular docking : Software like AutoDock Vina predicts binding affinity to aromatic pockets in receptor structures .

Advanced: How can crystallographic data address polymorphism in this compound?

Methodological Answer:
Polymorphism affects solubility and stability. Strategies include:

  • Screening crystallization conditions : Vary solvents (e.g., DMSO vs. ethanol) and temperatures.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) using CrystalExplorer.
  • Powder XRD : Compare experimental patterns with simulated data from SHELXL-refined structures .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles.
  • Storage : Keep in airtight containers at 4°C, away from light, to prevent degradation .

Advanced: How do substituent modifications influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis spectroscopy : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption maxima (λmax).
  • Fluorescence quenching studies : Compare quantum yields of parent and substituted derivatives in polar solvents.
  • TD-DFT calculations : Gaussian 09 predicts excited-state behavior, correlating with experimental data .

Basic: What regulatory considerations apply to environmental disposal of this compound?

Methodological Answer:

  • Follow EPA guidelines for naphthalene derivatives:
    • Neutralize acidic/basic waste before disposal.
    • Use certified waste contractors for incineration (≥850°C).
  • Monitor effluent for polycyclic aromatic hydrocarbon (PAH) residues via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.